molecular formula C6H9NO5 B2518220 D-核糖呋喃糖基-恶唑烷酮 CAS No. 2508-81-8

D-核糖呋喃糖基-恶唑烷酮

货号 B2518220
CAS 编号: 2508-81-8
分子量: 175.14
InChI 键: JHLJBMKXTOOGCW-AIHAYLRMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-ribofuranosyl-oxazolidinone is a type of oxazolidinone, which is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Oxazolidinones can act as bioisosteres of different chemical groups, e.g., carbamates, thiocarbamates, ureas, and amides . They have been used in drug discovery, with Linezolid being the first approved drug containing an oxazolidinone ring .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A series of novel and synthetically challenging oxazolidinone compounds were synthesized through a regioselective radical addition of azonaphthalenes .


Molecular Structure Analysis

D-ribofuranosyl-oxazolidinone contains total 22 bond(s); 13 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s) .


Chemical Reactions Analysis

Oxazolidinones are potent inhibitors of bacterial protein biosynthesis . They inhibit translation of natural mRNA templates but have no significant effect on poly(A)-dependent translation . An electrochemically mediated carboxylative cyclization of allylic amines with CO2 provides 2-oxazolidinones .

科学研究应用

抗癌潜力

恶唑烷酮除了已确定的抗生素用途之外,还因其抗癌特性而受到探索。一项研究重点评估了 5-(氨基甲亚甲基)-恶唑烷-2-酮,揭示了其对乳腺癌和宫颈癌细胞的显着抗增殖活性。值得注意的是,一种化合物 OI 表现出有希望的抗癌潜力,通过增加活性氧 (ROS) 水平和线粒体功能障碍诱导癌细胞凋亡,而不会影响非致瘤细胞。这表明恶唑烷酮在癌症治疗中具有潜在应用,值得进一步的体内研究和临床探索 (Armentano 等人,2020 年)

抗菌机制和耐药性

恶唑烷酮靶向原核核糖体的 50S 亚基以抑制蛋白质合成,代表了一种针对各种革兰氏阳性菌的新型作用机制。作为一种典型的恶唑烷酮,利奈唑胺结合在核糖体 A 位点附近,表明其抑制可能涉及与 A 位点底物的竞争。尽管它们有效,但耐药性的出现,特别是通过 23S rRNA 的改变,对其临床应用提出了挑战。了解恶唑烷酮作用的结构基础对于开发对耐药菌株具有改善疗效的新衍生物至关重要 (Ippolito 等人,2008 年)

翻译抑制和核糖体结合

恶唑烷酮的精确机制涉及通过结合核糖体肽基转移酶中心 (PTC) 来抑制蛋白质合成,影响翻译过程中 tRNA 的定位。这种相互作用破坏了蛋白质延伸所必需的肽基转移酶反应,突出了核糖体结合位点在恶唑烷酮抗生素作用中的重要性。高分辨率结构分析阐明了结合动力学,为开发克服耐药性的新抗生素提供了见解 (Wilson 等人,2008 年)

新型恶唑烷酮衍生物

研究工作仍在继续产生具有增强抗菌活性和安全性特征的新型恶唑烷酮衍生物。化学结构的创新旨在减轻像利奈唑胺等早期化合物观察到的骨髓抑制和单胺氧化酶抑制等不良反应。识别出对单胺氧化酶 A 活性降低且安全性特征改善的新型恶唑烷酮,突显了扩大该类抗生素临床应用的潜力 (Reck 等人,2005 年)

未来方向

Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Currently, three new derivatives of oxazolidinones are undergoing clinical trials for the treatment of drug-resistant tuberculosis (TB), namely delpazolid, sutezolid, and TBI-223 . The concept of dual-acting hybrid antibiotics currently holds significant promise in overcoming bacterial resistance .

属性

IUPAC Name

(3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10)/t2-,3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLJBMKXTOOGCW-AIHAYLRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(O1)NC(=O)O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]2[C@H](O1)NC(=O)O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2508-81-8
Record name (3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。